5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL
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Overview
Description
5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL is a heterocyclic compound that belongs to the family of pyrazolopyrazines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrazine ring. The presence of a hydroxyl group at the 3-position and a methyl group at the 5-position of the pyrazole ring makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-methylpyrazole with 2,3-dichloropyrazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: 5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-one.
Reduction: 5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of the kinase enzyme, thereby preventing the phosphorylation of substrate proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-B]pyridines: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Pyrazolo[3,4-D]pyrimidines: Another class of compounds with a pyrimidine ring fused to the pyrazole ring.
Quinolinyl-pyrazoles: Compounds with a quinoline ring fused to the pyrazole ring
Uniqueness
5-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL is unique due to its specific substitution pattern and the presence of both a hydroxyl and a methyl group. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-methyl-1,2-dihydropyrazolo[3,4-b]pyrazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-3-2-7-5-4(8-3)6(11)10-9-5/h2H,1H3,(H2,7,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHVYBJJMVGCDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=O)NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721307 |
Source
|
Record name | 5-Methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80721307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117883-60-0 |
Source
|
Record name | 5-Methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80721307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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